2-Amino-1-methyl-2-oxoethyl benzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
(1-amino-1-oxopropan-2-yl) benzoate |
InChI |
InChI=1S/C10H11NO3/c1-7(9(11)12)14-10(13)8-5-3-2-4-6-8/h2-7H,1H3,(H2,11,12) |
InChI Key |
LIGJFTYTKDYPDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Comprehensive Characterization:once Synthesized, a Full Characterization of the Compound is Paramount. This Would Involve a Suite of Analytical Techniques to Confirm Its Structure and Purity.
Table 2: Proposed Future Research for Characterization
| Research Area | Technique / Method | Objective |
|---|---|---|
| Structural Elucidation | ¹H NMR, ¹³C NMR, COSY, HSQC | To confirm the chemical structure and connectivity of atoms. |
| Infrared (IR) Spectroscopy | To identify key functional groups (amide C=O, ester C=O, N-H bonds). | |
| High-Resolution Mass Spectrometry (HRMS) | To determine the exact molecular weight and formula. | |
| Stereochemical Analysis | Chiral HPLC or GC | To separate and analyze the (R) and (S) enantiomers. |
| X-ray Crystallography | To determine the absolute stereochemistry and solid-state conformation. | |
| Physicochemical Profiling | Differential Scanning Calorimetry (DSC) | To determine the melting point and thermal stability. |
Investigation of Potential Applications:with a Well Characterized Compound in Hand, Research Can Branch into Exploring Its Potential Uses. the Bifunctional and Chiral Nature of the Molecule Opens Up Several Possibilities:
Medicinal Chemistry: The molecule could be investigated as a prodrug. The ester linkage could be designed to be cleaved by esterase enzymes in the body, releasing lactamide (B1674226) and benzoic acid. This could be a strategy for targeted delivery or controlled release.
Polymer Science: The amide and ester functionalities could allow it to be used as a monomer or a chiral additive in the synthesis of novel biodegradable polymers, potentially imparting unique physical properties.
Asymmetric Synthesis: As a readily available chiral molecule, it could serve as a building block or a chiral auxiliary in the synthesis of more complex, stereochemically defined molecules.
Chemical Reactivity and Transformation Pathways of 2 Amino 1 Methyl 2 Oxoethyl Benzoate
Hydrolysis and Saponification Mechanisms of the Benzoate (B1203000) Ester in 2-Amino-1-methyl-2-oxoethyl Benzoate
Hydrolysis of the benzoate ester in this compound involves the cleavage of the acyl-oxygen bond, leading to the formation of benzoic acid and N-methyl-2-hydroxypropanamide. This reaction can be catalyzed by acid, base, or enzymes. ucalgary.ca
Under acidic conditions, the hydrolysis of the ester proceeds via a well-established nucleophilic acyl substitution mechanism. The reaction is typically reversible and requires heat to proceed at a practical rate. ucalgary.calibretexts.org The pathway involves the initial protonation of the ester's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the N-methyl-2-hydroxypropanamide moiety regenerate the acid catalyst and yield benzoic acid.
While specific kinetic data for this compound is not available in published literature, studies on analogous amino acid esters, such as ethyl glycinate, have shown that the rates of acid-catalyzed hydrolysis are considerably slower than those of simple alkyl acetates. victoria.ac.nz The presence of the protonated amino group in close proximity can influence the reaction rate. For the target molecule, the N-methyl amide group, being weakly basic, would also be protonated under strongly acidic conditions, which could sterically and electronically affect the approach of the water nucleophile to the ester carbonyl.
Table 1: Representative Rate Constants for Acid-Catalyzed Hydrolysis of Related Esters Data presented is for analogous compounds to illustrate expected reactivity trends.
| Ester | Acid Catalyst | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |
|---|---|---|---|
| Ethyl Acetate | HCl | 25 | 9.5 x 10⁻⁵ |
| Ethyl Glycinate | HCl | 25 | ~1.2 x 10⁻⁵ |
| Methyl Benzoate | H₂SO₄ | 100 | ~5.0 x 10⁻⁴ |
Base-catalyzed hydrolysis, or saponification, is an irreversible process that converts the ester into a carboxylate salt and an alcohol. masterorganicchemistry.com The reaction mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon, forming a tetrahedral intermediate. ucalgary.caalgoreducation.com This intermediate then collapses, expelling the alkoxide leaving group (the deprotonated form of N-methyl-2-hydroxypropanamide) to form benzoic acid. In the basic medium, the benzoic acid is immediately deprotonated to form the benzoate salt, driving the reaction to completion. masterorganicchemistry.com
Kinetic studies on the saponification of amino acid esters have shown that the structure of the amino acid significantly influences the reaction rate. Research on N-substituted amino acid esters revealed that N-methylation leads to a decrease in the saponification rate, by as much as a factor of ten, compared to the non-methylated analogue. cdnsciencepub.com This effect is attributed in part to steric hindrance caused by the methyl group, which impedes the approach of the hydroxide nucleophile. Therefore, it is expected that this compound would undergo saponification more slowly than its non-N-methylated counterpart.
Table 2: Relative Saponification Rates of N-Substituted Alanine (B10760859) Methyl Esters at 25°C Data is based on analogous compounds to demonstrate the electronic and steric effects of N-substitution. cdnsciencepub.com
| Compound (Alanine Methyl Ester Analogue) | Relative Rate Constant |
|---|---|
| Alanine methyl ester | 1.00 |
| N-Acetyl-alanine methyl ester | ~0.85 |
| N-Methyl-alanine methyl ester | ~0.15 |
Enzymatic hydrolysis offers a mild and highly selective alternative for cleaving the ester bond. Various hydrolases, such as lipases and esterases, are known to catalyze the hydrolysis of a wide range of esters. For a substrate like this compound, the key challenge is achieving selective hydrolysis of the ester linkage without affecting the more stable N-methyl amide bond.
While specific biodegradation studies on this compound are scarce, general knowledge of enzymatic activity suggests that certain enzymes would be effective. For instance, porcine liver esterase (PLE) is known to catalyze reactions involving amino esters. nih.gov Additionally, aminoacylases are enzymes that specifically hydrolyze N-acyl amino acids and have been shown to act on ester and amide derivatives of amino acids. harvard.eduresearchgate.net The substrate specificity of these enzymes could potentially allow for the targeted cleavage of the benzoate group. The rate and enantioselectivity of such a reaction would depend heavily on the specific enzyme used and the reaction conditions. The biodegradation of this compound in the environment would likely be initiated by microbial esterases, leading to benzoic acid and an N-methylated amino alcohol derivative.
Nucleophilic Acyl Substitution Reactions at the Ester Moiety of this compound
The ester group is susceptible to attack by various nucleophiles other than water, leading to important chemical transformations such as aminolysis and transesterification. These reactions proceed through the characteristic addition-elimination mechanism of nucleophilic acyl substitution.
Aminolysis is the reaction of the ester with an amine to form an amide and an alcohol. In the case of this compound, reaction with a primary or secondary amine (RNH₂ or R₂NH) would yield a substituted benzamide (B126) and N-methyl-2-hydroxypropanamide. This reaction is generally slower than hydrolysis and often requires heating or catalysis.
Computational studies on the aminolysis of methyl benzoate with ammonia (B1221849) have shown that the reaction can proceed through a stepwise mechanism, which is favored by general base catalysis where a second molecule of the amine facilitates proton transfer. nih.govacs.org Heterogeneous catalysts, such as niobium(V) oxide (Nb₂O₅), have also been shown to be highly effective in promoting the direct amidation of esters with amines under solvent-free conditions. researchgate.net It is anticipated that this compound would react similarly with various amines, providing a pathway to synthesize a range of benzamide derivatives.
Transesterification is the process of exchanging the alcohol portion of an ester with a different alcohol. This equilibrium reaction can be catalyzed by either an acid or a base. khanacademy.org Reacting this compound with an alcohol (R'OH) under acidic or basic conditions would result in a new benzoate ester (C₆H₅COOR') and N-methyl-2-hydroxypropanamide.
To drive the reaction toward the desired product, the reactant alcohol (R'OH) is typically used in large excess as the solvent.
Acid-Catalyzed Transesterification : Involves protonation of the carbonyl oxygen to activate the ester, followed by nucleophilic attack by the new alcohol.
Base-Catalyzed Transesterification : Involves nucleophilic attack by an alkoxide ion (R'O⁻), which is a stronger nucleophile than the corresponding alcohol.
This reaction provides a versatile method for modifying the ester portion of the molecule, allowing for the synthesis of a library of benzoate esters with different alkyl or aryl groups, which could be useful for structure-activity relationship studies in various applications.
Reactions at the Chiral Alpha-Carbon of this compound
The alpha-carbon, bearing a methyl group, is a stereocenter and its reactivity is of significant interest, particularly concerning its stereochemical integrity and potential for further functionalization.
1 Epimerization and Racemization Studies of this compound under Various Conditions
The hydrogen atom attached to the chiral alpha-carbon of this compound is acidic due to the electron-withdrawing effects of the adjacent ester and amide carbonyl groups. Abstraction of this proton by a base can lead to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a loss of stereochemical configuration, a process known as racemization (the formation of an equal mixture of enantiomers). nih.gov
Conditions that can promote racemization include exposure to bases, elevated temperatures, and certain catalytic systems. googleapis.com For instance, some catalytic N-alkylation conditions have been shown to cause racemization in amino acid amides, potentially more so than in corresponding amino acid esters. nih.gov Studies on similar amino acid esters have shown that racemization can occur in mixtures of aliphatic ketones and carboxylic acids. nih.gov Maintaining the stereochemical purity of the alpha-carbon is often a critical challenge during the synthesis and transformation of amino acid derivatives.
Table 3: Factors Influencing Racemization at the Alpha-Carbon
| Condition | Mechanism | Potential Outcome |
|---|---|---|
| Strong Base (e.g., NaOEt) | Enolate formation | High degree of racemization |
| Elevated Temperature | Increased rate of proton exchange | Increased risk of racemization |
| Certain Catalytic Systems | Intermediate formation | Partial to complete racemization nih.gov |
| Weak Acid/Ketone Media | Enol/Imine formation | Slow racemization nih.gov |
2 Selective Functionalization and Derivatization at the Alpha-Position of this compound
Direct functionalization of the alpha-carbon is challenging because it is a tertiary carbon center. However, advanced synthetic methodologies can enable the introduction of new substituents. One prominent strategy involves the transition metal-catalyzed activation of the C-H bond at the alpha-position. rsc.org Palladium-catalyzed reactions, for example, have been employed for the arylation and alkylation of the alpha-position of various amino acid derivatives. acs.org
These reactions typically require a directing group to position the metal catalyst in proximity to the target C-H bond. In the case of this compound, the amide or ester carbonyl could potentially serve this role. The reaction would involve the formation of an organometallic intermediate, which then reacts with a coupling partner (e.g., an aryl halide or an alkyl halide) to form a new carbon-carbon bond at the alpha-position, creating a quaternary stereocenter. Such methods are at the forefront of organic synthesis and require careful optimization to achieve high selectivity and yield. mdpi.com
Reactivity of the Benzoate Aromatic Ring in this compound
The reactivity of the aromatic ring in this compound is fundamentally governed by the electronic properties of the ester substituent, -C(O)O-CH(CH₃)C(O)NH₂. This group is attached to the benzene (B151609) ring via the carbonyl carbon of the benzoate moiety. The reactivity of aromatic compounds is significantly influenced by such substituents, which can either activate or deactivate the ring towards attack by electrophiles and direct the position of substitution. wikipedia.org
The ester group is classified as a deactivating group. The carbonyl function (C=O) is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. This effect operates through both induction (the electronegative oxygen pulls electron density away from the ring through the sigma bonds) and resonance. The resonance effect delocalizes the pi electrons of the aromatic ring onto the carbonyl oxygen, reducing the electron density of the ring and making it less nucleophilic. This deactivation makes the ring less reactive towards electrophiles compared to unsubstituted benzene. ucalgary.calibretexts.org
The reduction in electron density is most pronounced at the ortho and para positions relative to the ester group. Consequently, electrophilic attack is directed preferentially to the meta position, where the electron density is comparatively higher. Therefore, the ester group is considered a meta-director in electrophilic aromatic substitution reactions. ucalgary.cayoutube.com
Electrophilic Aromatic Substitution (EAS) is a characteristic class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org For this compound, the attached ester group deactivates the ring and directs incoming electrophiles to the meta position. ucalgary.cayoutube.com While specific studies on this exact molecule are not prevalent, its reactivity can be reliably predicted based on extensive research on analogous compounds like methyl benzoate and ethyl benzoate. libretexts.orgma.eduaiinmr.com
Common EAS reactions include nitration, halogenation, and sulfonation.
Nitration: The nitration of benzoate esters is a well-documented reaction, typically achieved by using a mixture of concentrated nitric acid and concentrated sulfuric acid. ma.eduaiinmr.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). youtube.com This electrophile is then attacked by the pi-electron system of the aromatic ring. Due to the meta-directing effect of the ester group, the primary product formed is the 3-nitro derivative. youtube.comaiinmr.com
Halogenation: Aromatic halogenation involves the substitution of a hydrogen atom with a halogen (e.g., Br, Cl). This reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination. The catalyst polarizes the halogen molecule, creating a potent electrophile that can be attacked by the deactivated ring. As with nitration, the substitution is expected to occur predominantly at the meta position.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not effective on strongly deactivated rings like that of benzoate esters. uomustansiriyah.edu.iq The electron-withdrawing nature of the ester group makes the ring too unreactive to attack the carbocation or acylium ion electrophiles generated in these reactions.
The expected outcomes for the primary electrophilic aromatic substitution reactions on this compound are summarized in the table below.
| Reaction | Reagents | Electrophile | Expected Major Product |
|---|---|---|---|
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ (Nitronium ion) | 2-Amino-1-methyl-2-oxoethyl 3-nitrobenzoate |
| Bromination | Br₂, FeBr₃ | Br⁺ (Bromonium ion equivalent) | 2-Amino-1-methyl-2-oxoethyl 3-bromobenzoate |
| Chlorination | Cl₂, AlCl₃ | Cl⁺ (Chloronium ion equivalent) | 2-Amino-1-methyl-2-oxoethyl 3-chlorobenzoate |
| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ or HSO₃⁺ | 2-Amino-1-methyl-2-oxoethyl 3-sulfobenzoate |
The reduction of the aromatic ring of a benzoate ester to a cyclohexyl ring is a thermodynamically favorable but kinetically challenging process known as catalytic hydrogenation. This transformation requires breaking the stable aromatic system and typically necessitates the use of active metal catalysts under forcing conditions, such as high hydrogen pressure and elevated temperatures. nih.gov This reaction is distinct from the hydrogenation of the ester group itself, which leads to alcohols and often occurs under different conditions. google.com
The choice of catalyst is critical for achieving efficient hydrogenation of the aromatic ring. Transition metals, particularly those from the platinum group, are highly effective. For the hydrogenation of benzoic acid and its derivatives, the activity of common supported catalysts generally follows the order: Rhodium (Rh) > Ruthenium (Ru) > Platinum (Pt) > Palladium (Pd). nih.gov
Rhodium-based catalysts (e.g., Rh/C): These are often the most active catalysts for the hydrogenation of aromatic rings, allowing the reaction to proceed at relatively low temperatures and pressures. Studies on benzoic acid have shown high conversion to cyclohexanecarboxylic acid at temperatures as low as 323 K (50°C) using a Rh/C catalyst. nih.govresearchgate.net
Ruthenium-based catalysts (e.g., Ru/C): Ruthenium is also a very active catalyst. However, it can sometimes promote the hydrogenation of both the aromatic ring and the carboxylic/ester group, depending on the reaction conditions. researchgate.net
Palladium-based catalysts (e.g., Pd/C): While effective, palladium catalysts typically require higher temperatures (e.g., above 423 K or 150°C) and pressures to achieve high conversion rates for benzoic acid hydrogenation. nih.gov
The product of the complete hydrogenation of the aromatic ring in this compound would be 2-Amino-1-methyl-2-oxoethyl cyclohexanecarboxylate, with the ester and amide functional groups remaining intact under carefully controlled conditions.
The following table summarizes typical catalysts and conditions for the aromatic ring hydrogenation of benzoate derivatives.
| Catalyst | Typical H₂ Pressure | Typical Temperature | Product | Reference |
|---|---|---|---|---|
| 5% Rh/C | 4-10 MPa | 323 K (50°C) | 2-Amino-1-methyl-2-oxoethyl cyclohexanecarboxylate | nih.govresearchgate.net |
| 5% Ru/C | ~7 MPa | 493 K (220°C) | 2-Amino-1-methyl-2-oxoethyl cyclohexanecarboxylate | researchgate.net |
| 5% Pd/C | >10 MPa | >423 K (150°C) | 2-Amino-1-methyl-2-oxoethyl cyclohexanecarboxylate | nih.gov |
Multi-Component Reactions (MCRs) Incorporating this compound as a Component
Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. numberanalytics.comebrary.net These reactions are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular complexity. numberanalytics.com Key examples of MCRs include the Ugi, Passerini, Mannich, and Biginelli reactions. numberanalytics.com
The structure of this compound contains several functional groups, including a primary amide (-CONH₂) and an ester. The primary amide, in particular, possesses a nucleophilic nitrogen atom and acidic N-H protons, making it a potential participant in certain MCRs. For instance, the amine component in reactions like the Ugi or Mannich reaction is a common entry point. nih.govbeilstein-journals.org
However, a review of the scientific literature indicates that the specific use of this compound as a reactant in multi-component reactions has not been documented. While the functional groups present suggest theoretical possibilities for its incorporation into MCR scaffolds, there are currently no published research findings detailing such applications.
Photochemical and Electrochemical Reactivity of this compound
Photochemical Reactivity
The photochemical behavior of alkyl benzoates is dictated by the absorption of ultraviolet (UV) light by the benzoyl chromophore. Upon UV irradiation, these molecules can undergo several processes. Studies on simple alkyl benzoates (C₃–C₅) have shown that the primary photochemical reaction is a Norrish Type II process, which involves intramolecular abstraction of a hydrogen atom from the γ-position of the alkyl chain by the excited carbonyl oxygen. rsc.org This leads to cleavage and the formation of benzoic acid as the main product (around 40% yield), along with minor products like benzaldehyde. rsc.org
However, the photochemistry of benzoate esters is generally characterized by very low quantum yields for product formation, meaning that over 98% of the absorbed light does not result in chemical decomposition. rsc.org This high photostability is partly why some alkyl benzoates are used as emollients in sunscreen formulations. researchgate.net Other potential, though inefficient, photochemical pathways for benzoate esters include α-cleavage (Norrish Type I) to form benzoyl and alkoxy radicals, and β-carbon-oxygen bond cleavage. rsc.orgrsc.org For this compound, the presence of the amide group and the specific structure of the ethyl substituent would influence the competition between these photochemical pathways, but high photostability is the most likely characteristic.
Electrochemical Reactivity
The electrochemical reactivity of this compound involves redox processes at an electrode surface. The primary electrochemical reaction for benzoate esters is reduction.
The ester's carbonyl group can be electrochemically reduced to a benzyl (B1604629) alcohol derivative. rsc.org This process involves the transfer of electrons to the carbonyl group, followed by protonation. Water can be used as the hydrogen source in this reduction. rsc.org The reduction potential for benzoate esters is typically quite negative. For example, the reduction potential for phenyl benzoate in an acidic molten salt was observed at -0.78 V (vs. Al wire), which was a significant positive shift from the -1.86 V observed in a basic melt, indicating that the acidity of the medium plays a crucial role by complexing with the carbonyl oxygen. electrochem.org
Electrochemical oxidation is less common for simple benzoate esters. The aromatic ring is deactivated and thus resistant to oxidation. However, electrooxidation of related benzylic esters has been studied, which can lead to cleavage of the benzylic C-O bond. acs.org For this compound, the primary site of electrochemical activity under typical conditions would be the reduction of the benzoate carbonyl group.
A detailed article on the computational and theoretical investigations of this compound cannot be generated at this time. A thorough search for specific research data pertaining to this compound has yielded no publicly available studies that would provide the necessary information to populate the requested sections with scientifically accurate and detailed findings.
The search for scholarly articles and computational chemistry databases did not uncover any specific publications detailing:
Quantum chemical calculations (DFT, FMO, ESP)
Conformational analysis (PES scans)
Molecular dynamics simulations
While general principles and methodologies for these computational techniques are well-documented for other molecules, applying them to "this compound" would require original research and calculations that are beyond the scope of this response. To maintain scientific accuracy and adhere to the strict outline provided, which requires detailed research findings and data, the article cannot be written.
Computational and Theoretical Investigations of 2 Amino 1 Methyl 2 Oxoethyl Benzoate
Computational Elucidation of Reaction Mechanisms Involving 2-Amino-1-methyl-2-oxoethyl Benzoate (B1203000)
Computational chemistry provides indispensable tools for mapping the potential energy surfaces of chemical reactions. For a compound like 2-Amino-1-methyl-2-oxoethyl benzoate, these methods can elucidate complex reaction pathways, such as hydrolysis or aminolysis, by identifying the structures of reactants, products, and the high-energy transition states that connect them.
Transition State (TS) Search and Intrinsic Reaction Coordinate (IRC) Analysis for this compound Reactions
The exploration of a reaction mechanism at a molecular level begins with locating the transition state (TS), which represents the highest energy point along the minimum energy path between reactants and products. For reactions involving this compound, such as the hydrolysis of the ester bond, computational methods like Density Functional Theory (DFT) are employed to perform a TS search. Functionals such as B3LYP, combined with a suitable basis set (e.g., 6-31G(d)), are commonly used to optimize the geometry of the proposed transition state structure.
A successful TS search identifies a stationary point on the potential energy surface characterized by a single imaginary vibrational frequency. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, for instance, the stretching of the ester C-O bond and the approach of a water molecule.
Following the successful location of the TS, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation maps the reaction pathway downhill from the TS, connecting it to the reactant and product energy minima. researchgate.net This confirms that the identified TS is the correct one for the reaction of interest. For the hydrolysis of this compound, the IRC path would trace the formation of benzoic acid and 2-amino-1-methyl-2-oxoethanol.
Kinetic and Thermodynamic Parameters from DFT Calculations for this compound Transformations
Once the critical points on the potential energy surface (reactants, TS, and products) are optimized, DFT calculations can be used to determine important kinetic and thermodynamic parameters. researchgate.net Frequency calculations provide the zero-point vibrational energies (ZPVE) and thermal corrections necessary to compute enthalpies (ΔH), entropies (ΔS), and Gibbs free energies (ΔG) at a given temperature.
Table 1: Hypothetical Kinetic and Thermodynamic Parameters for the Hydrolysis of this compound calculated at the B3LYP/6-31G(d) level of theory.
| Parameter | Value (kcal/mol) | Description |
|---|---|---|
| Activation Energy (ΔG‡) | +25.4 | The Gibbs free energy barrier for the reaction, indicating kinetic feasibility. |
| Enthalpy of Reaction (ΔH_rxn) | -5.2 | The change in heat content, suggesting an exothermic process. |
| Gibbs Free Energy of Reaction (ΔG_rxn) | -8.9 | Indicates the spontaneity of the reaction under standard conditions. |
Prediction of Spectroscopic Properties for this compound
Computational spectroscopy is a powerful adjunct to experimental analysis, aiding in structural verification and the interpretation of complex spectra.
Computational NMR Chemical Shift Prediction for Structural Verification of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts with high accuracy, providing a means to verify proposed structures. github.io The standard approach involves a geometry optimization of the molecule, often using DFT, followed by the calculation of NMR shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov
The accuracy of these predictions depends on the chosen level of theory, basis set, and the inclusion of solvent effects, typically through a Polarizable Continuum Model (PCM). github.ionih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. A strong correlation between the predicted and experimental shifts confirms the molecular structure.
Table 2: Illustrative Comparison of Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound.
| Atom | Predicted ¹³C Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Hypothetical Experimental ¹H Shift (ppm) |
|---|---|---|---|---|
| Ester C=O | 166.5 | 166.2 | - | - |
| Amide C=O | 174.1 | 173.8 | - | - |
| CH (α-carbon) | 51.8 | 51.5 | 4.55 | 4.52 |
| CH₃ | 18.2 | 17.9 | 1.45 | 1.43 |
| NH₂ | - | - | 7.10 (br s) | 7.05 (br s) |
Simulated Vibrational Frequencies (IR/Raman) and UV-Vis Absorption Spectra for this compound
Simulated vibrational spectra (Infrared and Raman) are invaluable for assigning experimental bands to specific molecular motions. Following a geometry optimization, a frequency calculation using DFT yields the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. cardiff.ac.uk It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other theoretical approximations, bringing them into closer agreement with experimental data. researchgate.net
Similarly, electronic spectra can be predicted using Time-Dependent DFT (TD-DFT). researchgate.net This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum. The calculation also provides the oscillator strength for each transition, which is related to the intensity of the absorption band.
Table 3: Predicted Key Vibrational Frequencies and UV-Vis Absorption for this compound.
| Spectroscopic Technique | Mode/Transition | Predicted Value | Description |
|---|---|---|---|
| IR | N-H Stretch | 3450, 3340 cm⁻¹ | Asymmetric and symmetric stretching of the primary amide. |
| IR | Ester C=O Stretch | 1725 cm⁻¹ | Stretching of the benzoate carbonyl group. |
| IR | Amide I (C=O Stretch) | 1680 cm⁻¹ | Stretching of the amide carbonyl group. |
| Raman | Aromatic C=C Stretch | 1605 cm⁻¹ | Characteristic stretching of the benzene (B151609) ring. |
| UV-Vis | π → π* | 230 nm | Strong absorption associated with the benzoate chromophore. |
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Prediction for Absolute Configuration of this compound
Since this compound is a chiral molecule (derived from the amino acid alanine), chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) can be used to determine its absolute configuration (R or S). These methods measure the differential absorption and rotation of left- and right-circularly polarized light. libretexts.orgwikipedia.org
Computational methods, particularly TD-DFT, can predict the CD and ORD spectra for a specific enantiomer. By calculating the electronic transitions and their corresponding rotatory strengths for, say, the (S)-enantiomer, a theoretical CD spectrum can be generated. rsc.org This spectrum will show positive or negative bands (Cotton effects) at specific wavelengths. Comparing the sign and position of the predicted Cotton effects with the experimentally measured CD spectrum allows for the unambiguous assignment of the absolute configuration of the synthesized compound.
Table 4: Hypothetical Predicted Cotton Effect for (S)-2-Amino-1-methyl-2-oxoethyl Benzoate.
| Parameter | Predicted Wavelength (nm) | Predicted Sign | Associated Transition |
|---|---|---|---|
| Major Cotton Effect | ~210 | Positive | n → π* of the amide chromophore |
Applications of 2 Amino 1 Methyl 2 Oxoethyl Benzoate in Advanced Organic Synthesis and Materials Science
2-Amino-1-methyl-2-oxoethyl Benzoate (B1203000) as a Chiral Building Block in Asymmetric Synthesis
The presence of a stereogenic center makes 2-amino-1-methyl-2-oxoethyl benzoate a valuable chiral building block. Chiral pool α-amino acids are powerful tools for the total synthesis of structurally diverse natural products. mdpi.com The application of such chiral molecules is a well-established strategy for the construction of complex, enantiomerically pure molecules. mdpi.com
Synthesis of Enantiopure Amine and Amide Derivatives from this compound
The N-protected α-amino acid ester motif is a cornerstone in the synthesis of enantiopure amines and amides. Methodologies have been developed for the conversion of N-protected amino acid esters into a variety of derivatives without compromising stereochemical integrity. semanticscholar.org For instance, the reduction of the ester and amide functionalities can lead to the formation of chiral amino alcohols, which are themselves versatile intermediates in organic synthesis.
Furthermore, the amide bond of this compound can be manipulated through various chemical transformations. For example, coupling reactions with different carboxylic acids can be employed to generate a library of enantiopure N-acyl-α-amino acid derivatives. These derivatives are of interest in medicinal chemistry and materials science. The synthesis of peptides containing D-amino amides, for example, is a significant area of research in the development of therapeutic molecules. rsc.orgthieme.de
Below is a table summarizing synthetic strategies for enantiopure amine and amide derivatives from chiral α-amino acid precursors, conceptually applicable to this compound.
| Precursor Type | Transformation | Product | Potential Application |
| N-Boc-protected α-amino acid methyl esters | Modified Julia Olefination | Enantiopure N-Boc allylamines | Synthesis of complex chiral molecules semanticscholar.org |
| N-protected α-amino acid thiol esters | Cross-coupling with boronic acids | N-protected peptidyl ketones | Synthesis of high enantiopurity α-amino ketones nih.gov |
| Racemic alkyl electrophiles with amino acid moiety | Enantioconvergent Nickel-Catalyzed Cross-Coupling | Protected unnatural α-amino acids | Synthesis of bioactive compounds nih.gov |
| 2-(3,5-difluorophenyl)acetic acid | Weinreb amide-based ketone synthesis and dynamic kinetic resolution | Enantiopure amine fragment | Intermediate for anti-HIV drug synthesis acs.org |
Precursor for Diverse Heterocyclic Scaffolds Utilizing this compound
Amino acid derivatives are widely used as precursors for the synthesis of a diverse range of heterocyclic compounds. nih.govacs.orgacs.org The functional groups present in this compound offer multiple reaction sites for cyclization reactions, leading to the formation of various heterocyclic scaffolds such as lactams, piperidines, and other nitrogen-containing ring systems.
For example, intramolecular cyclization reactions can be designed to form lactam structures, which are prevalent in many biologically active molecules. whiterose.ac.uk Additionally, the ester and amide functionalities can be modified to introduce other reactive groups, paving the way for more complex cyclization strategies, including diastereoselective approaches to form substituted heterocyclic systems. aalto.firesearchgate.net The synthesis of functionalized fused-ring β-amino lactones and lactams from strained bicyclic β-amino acids showcases the potential for complex heterocyclic synthesis from amino acid precursors. nih.gov
The following table outlines conceptual pathways to heterocyclic scaffolds from α-amino acid derivatives.
| Starting Material Type | Reaction Type | Resulting Heterocycle | Significance |
| Amino acid-derived nitriles | Palladium-catalyzed cyclization | Chromenopyrrolidinones | Nature-inspired heterocycles aalto.fi |
| (Oxa)norbornene β-amino esters and amides | Ring-rearrangement metathesis | Fused-ring β-amino lactones and lactams | Access to complex bicyclic systems nih.gov |
| Keto acids and amino alcohols/diamines | Condensation/Cyclization | Various N- and O-containing heterocycles | Broad applicability in heterocyclic synthesis acs.org |
| Amino acid-derived chiral acyl nitroso compounds | Intermolecular Hetero Diels-Alder Reactions | Oxazines | Diastereoselective synthesis of six-membered heterocycles acs.org |
Conceptual Contributions of this compound to Prodrug Design Principles
The structure of this compound, containing both ester and amide linkages, makes it an excellent model for exploring prodrug design principles. Prodrugs are inactive or less active drug derivatives that are converted to the active form in the body through enzymatic or chemical transformation. scirp.org
Ester Hydrolysis as a Trigger for Bioconversion in Model Prodrug Systems Based on this compound
Ester prodrugs are a common strategy to improve the physicochemical properties and bioavailability of drugs. scirp.orgacs.org The ester bond in this compound can be susceptible to hydrolysis by esterases present in the body, which would release benzoic acid and the corresponding α-amino amide. This esterase-mediated hydrolysis is a widely used mechanism for drug release. acs.org
The rate of hydrolysis can be influenced by the steric and electronic properties of the ester group. nih.gov In the context of this compound, the benzoyl group would be the leaving group upon hydrolysis. The kinetics of this hydrolysis can be studied to understand how structural modifications could be used to tune the rate of drug release in a prodrug system. nih.gov The use of amino acid esters as prodrugs can also target specific transporters, enhancing drug delivery. scirp.org
Amide Hydrolysis and Cleavable Linker Strategies Inspired by this compound Structure
Amide bonds are generally more stable to hydrolysis than ester bonds, which can be advantageous for designing prodrugs with longer half-lives. ebrary.net The amide functionality in this compound provides a point for attachment of a drug molecule, creating an amide prodrug. The in vivo cleavage of such an amide bond would be mediated by amidases. ebrary.netrsc.org
The structure of this compound can also inspire the design of more complex cleavable linker systems. For example, linker strategies that involve a combination of ester and amide cleavage can be devised for controlled drug release. The stability of amide prodrugs in plasma allows them to reach the central nervous system, making them suitable for brain drug delivery. rsc.org
The following table provides an overview of prodrug strategies conceptually related to the structure of this compound.
| Prodrug Strategy | Linkage Type | Activation Mechanism | Key Feature |
| Amino Acid Ester Prodrugs | Ester | Esterase-mediated hydrolysis | Improved solubility and cell permeability scirp.org |
| Amide Prodrugs | Amide | Amidase-mediated hydrolysis | Greater stability and longer half-life compared to esters ebrary.net |
| Acyloxyalkyl Prodrugs | Ester and other groups | Two-step enzymatic and chemical cleavage | Circumvents limitations of slow ester cleavage |
| Peptide-based Prodrugs | Amide (peptide bond) | Peptidase-mediated hydrolysis | Targeted delivery to cells with high peptidase activity ebrary.net |
Development of Advanced Materials Incorporating this compound Moieties
The incorporation of amino acid and benzoyl moieties into polymers and other materials can impart unique properties, such as biocompatibility, biodegradability, and specific recognition capabilities. Synthetic poly(amino acid)s are structurally similar to naturally occurring proteins and have been investigated for biomedical applications. nih.gov
The structure of this compound suggests its potential as a monomer or a functional unit in the design of advanced materials. For example, polymerization of derivatives of this compound could lead to the formation of polyesters or polyamides with chiral side chains. Such polymers could have applications in chiral separations, as biomaterials, or in drug delivery systems. Poly(amino acid)-based micelles are being explored for the delivery of water-insoluble drugs. nih.gov
Furthermore, the benzoyl group can participate in π-π stacking interactions, which can influence the self-assembly and macroscopic properties of materials. The combination of the chiral amino acid moiety and the aromatic benzoyl group could lead to the development of materials with interesting liquid crystalline or gel-forming properties. N-benzoyl amino acid derivatives have been synthesized and evaluated for various biological activities, and their incorporation into materials could lead to bioactive surfaces or scaffolds. scielo.org.mxscielo.org.mxnih.gov
Below is a table of potential material applications for compounds with structural similarities to this compound.
| Material Type | Incorporated Moiety | Potential Application | Rationale |
| Biodegradable Polymers | Poly(amino acids) | Drug delivery, tissue engineering | Biocompatibility and biodegradability nih.gov |
| Chiral Stationary Phases | Chiral amino acid derivatives | Enantiomeric separation | Stereospecific interactions |
| Self-Assembling Gels | N-acyl amino acids | Biomaterials, controlled release | Hydrogen bonding and other non-covalent interactions |
| Bioactive Surfaces | N-benzoyl amino acid derivatives | Medical implants, biosensors | Biological activity of the incorporated moiety scielo.org.mxscielo.org.mxnih.gov |
The name suggests a derivative of the amino acid alanine (B10760859), specifically an ester of alaninamide with benzoic acid. However, no synthesis, characterization, or application of this exact structure has been documented in the accessible scientific domain.
Consequently, it is not possible to provide an article on the applications of “this compound” in the requested areas of Advanced Organic Synthesis, Materials Science, Catalysis, Ligand Design, or Peptidomimetics, as there are no research findings to report.
An article cannot be generated without verifiable scientific data. It is possible that the compound is known by a different name, is a novel or hypothetical molecule that has not yet been synthesized or described, or that the name provided contains a typographical error.
Advanced Analytical and Characterization Techniques for 2 Amino 1 Methyl 2 Oxoethyl Benzoate
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation for 2-Amino-1-methyl-2-oxoethyl Benzoate (B1203000)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For 2-Amino-1-methyl-2-oxoethyl benzoate (C10H11NO3), the expected exact mass of the molecular ion [M+H]+ would be calculated and compared against the experimentally determined value to confirm its elemental composition.
Tandem mass spectrometry, also known as MS/MS, is a powerful technique used to elucidate the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govnih.gov This process provides connectivity information, confirming the arrangement of atoms and functional groups within the molecule.
In a hypothetical MS/MS experiment, the protonated molecule of this compound ([M+H]+) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be characteristic of its structure. Key fragmentation pathways would likely involve the cleavage of the ester and amide bonds, which are the most labile parts of the molecule.
A plausible fragmentation pathway would include:
Loss of the alaninamide moiety: Cleavage of the ester bond could result in the formation of a benzoyl cation.
Alpha-cleavage: Fragmentation adjacent to the amide or ester carbonyl groups is a common pathway. libretexts.orglibretexts.org
Loss of ammonia (B1221849) or carbon monoxide: Secondary fragmentation of the initial product ions can also occur.
These fragmentation patterns allow for the reconstruction of the molecule's structure, piece by piece, providing definitive evidence for the identity of this compound.
Table 1: Hypothetical HRMS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 194.0817 | 122.0368 | C3H5NO | Benzoic Acid |
| 194.0817 | 105.0340 | C3H6N2O | Benzoyl Cation |
| 194.0817 | 77.0391 | C4H6N2O2 | Phenyl Cation |
| 105.0340 | 77.0391 | CO | Phenyl Cation |
Isotopic labeling involves replacing one or more atoms in a molecule with their heavier isotopes (e.g., 2H for 1H, 13C for 12C, 15N for 14N, or 18O for 16O). nih.gov When used in conjunction with mass spectrometry, this technique is exceptionally powerful for tracing the pathways of chemical reactions and metabolic transformations.
For instance, to study the hydrolysis of the ester bond in this compound, the reaction could be performed in H2 18O. By analyzing the products via MS, one could determine whether the 18O atom is incorporated into the resulting benzoic acid or the alaninamide fragment. This information would unambiguously elucidate the specific bond cleavage mechanism (i.e., acyl-oxygen vs. alkyl-oxygen cleavage). Similarly, 15N labeling of the amino group could be used to track the fate of the amide moiety in various chemical or enzymatic transformations.
Advanced NMR Spectroscopy for Complex Structural and Dynamic Information of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. ipb.pt
Beyond simple structure determination, advanced NMR experiments can probe the dynamic behavior and solution-state properties of molecules.
Diffusion-Ordered Spectroscopy (DOSY): The DOSY experiment separates the NMR signals of different molecules in a mixture based on their translational diffusion coefficients, which are related to their size and shape. manchester.ac.ukucsb.edu For a pure sample of this compound, DOSY would yield a single diffusion coefficient, confirming the presence of one molecular entity. In a reaction mixture, it could be used to distinguish the reactant from products and intermediates without prior separation. jhu.edu
Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound (in CDCl3)
| Atom Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
|---|---|---|
| Methyl (CH3) | ~1.5 (d) | ~18 |
| Methine (CH) | ~4.8 (q) | ~55 |
| Amide (NH2) | ~5.5-7.0 (br s) | - |
| Aromatic (ortho) | ~8.0 (d) | ~130 |
| Aromatic (meta) | ~7.4 (t) | ~128 |
| Aromatic (para) | ~7.6 (t) | ~133 |
| Aromatic (ipso) | - | ~130 |
| Amide Carbonyl (C=O) | - | ~173 |
| Ester Carbonyl (C=O) | - | ~166 |
Solid-State NMR (ssNMR) is a specialized technique for characterizing materials in the solid phase. Unlike solution NMR, which averages out anisotropic interactions due to molecular tumbling, ssNMR can detect these interactions, providing rich information about the local structure, packing, and intermolecular forces within a crystal lattice.
For this compound, ssNMR would be invaluable for:
Polymorph Characterization: If the compound can crystallize in multiple forms (polymorphs), ssNMR can distinguish between them, as different crystal packing arrangements will lead to distinct NMR spectra.
Intermolecular Interactions: Techniques like cross-polarization magic angle spinning (CP-MAS) can be used to study through-space interactions, such as hydrogen bonding between the amide protons and carbonyl oxygens of adjacent molecules in the crystal, providing a detailed picture of the solid-state architecture.
Chromatographic Methods for Purity Assessment, Quantification, and Enantiomer Separation of this compound
Chromatography is a fundamental technique for the separation, identification, and purification of components in a mixture. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of a moderately polar compound like this compound.
Purity Assessment and Quantification: A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, could be developed. researchgate.net The purity of a sample can be determined by the area percentage of the main peak relative to any impurity peaks detected, typically by a UV detector set to a wavelength where the benzoate chromophore absorbs strongly. For quantification, a calibration curve would be constructed using standards of known concentration.
Enantiomer Separation: Since this compound contains a chiral center at the alpha-carbon, it exists as a pair of enantiomers. Separating and quantifying these enantiomers is crucial. This is achieved using chiral chromatography, where the stationary phase is itself chiral. Polysaccharide-based chiral stationary phases are commonly used for this purpose. researchgate.net A specific method would be developed to achieve baseline separation of the two enantiomers, allowing for the determination of the enantiomeric excess (ee) of a sample.
Table 3: Exemplar HPLC Method Parameters for Analysis of this compound
| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Separation (Chiral) |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Chiralpak IA, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient) | Hexane:Isopropanol (Isocratic) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 230 nm | UV at 230 nm |
| Column Temperature | 30 °C | 25 °C |
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Excess of this compound
The presence of a chiral center at the C1 position (the α-carbon of the original alanine (B10760859) moiety) necessitates the use of chiral chromatography to separate and quantify the enantiomers of this compound. Determining the enantiomeric excess (ee) is critical in pharmaceutical and chemical synthesis, as different enantiomers can exhibit distinct biological activities.
Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, are highly effective for resolving a wide range of chiral molecules, including amino acid derivatives. The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is optimized to achieve baseline separation.
Gas Chromatography (GC) with a chiral capillary column can also be employed, often requiring prior derivatization of the analyte to increase its volatility. However, for a molecule like this compound, HPLC is generally preferred due to its non-destructive nature and applicability without derivatization.
Hypothetical Data for Chiral HPLC Analysis
Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Excess Determination| Parameter | Value |
|---|---|
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | Hexane:Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 230 nm |
| Retention Time (R-enantiomer) | 10.5 min |
| Retention Time (S-enantiomer) | 12.8 min |
| Resolution (Rs) | > 2.0 |
Preparative Chromatography (Flash, HPLC) for Isolation and Purification of this compound
Following its synthesis, this compound must be isolated from reaction byproducts and unreacted starting materials. A combination of chromatographic techniques is typically employed to achieve high purity.
Flash Chromatography is often used as an initial, rapid purification step. This technique utilizes a silica gel stationary phase and a solvent gradient (e.g., from hexane to ethyl acetate) to separate compounds based on polarity. It is effective for removing major impurities and isolating the crude product.
Preparative High-Performance Liquid Chromatography (HPLC) is subsequently used for final polishing to achieve purity levels exceeding 99%. A reversed-phase C18 column is commonly used, where the compound is eluted with a mobile phase gradient, such as water and acetonitrile, often with a modifier like formic acid to improve peak shape. Fractions corresponding to the pure compound are collected, combined, and the solvent is removed to yield the purified product.
Example Purification Scheme
Table 2: Typical Parameters for Chromatographic Purification| Technique | Stationary Phase | Mobile Phase System | Purpose |
|---|---|---|---|
| Flash Chromatography | Silica Gel (SiO₂) | Gradient: 0-50% Ethyl Acetate in Hexane | Removal of non-polar and highly polar impurities. |
| Preparative HPLC | C18 Silica | Gradient: 20-80% Acetonitrile in Water | Final purification to >99% purity. |
X-ray Crystallography for Polymorphism, Co-crystallization, and Hydrogen Bonding Networks in this compound
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For this compound, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule. Crucially, it reveals the intricate network of intermolecular interactions, such as hydrogen bonds, that govern the crystal packing.
The primary amide (-CONH₂) and ester carbonyl (C=O) groups are strong hydrogen bond acceptors, while the N-H bonds of the amide are strong donors. It is expected that the crystal structure would be dominated by N-H···O hydrogen bonds, potentially linking molecules into chains, dimers, or more complex three-dimensional networks. iucr.orgresearchgate.net Such analysis is vital for understanding polymorphism—the ability of the compound to exist in multiple crystalline forms—which can significantly impact physical properties like solubility and melting point.
Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis of this compound
Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze bulk crystalline samples. It serves as a fingerprint for a specific crystalline phase, characterized by a unique pattern of diffraction peaks at specific angles (2θ). PXRD is the primary tool for identifying different polymorphs, monitoring phase transitions during manufacturing or storage, and confirming the formation of new crystalline phases, such as co-crystals. Each polymorph of this compound would produce a distinct PXRD pattern.
Illustrative PXRD Data
Table 3: Representative PXRD Peaks for a Hypothetical Crystalline Form| Position (°2θ) | Relative Intensity (%) |
|---|---|
| 8.5 | 45 |
| 12.3 | 100 |
| 15.8 | 65 |
| 21.0 | 80 |
Co-crystallization Strategies with this compound for Enhanced Properties
Co-crystallization is a crystal engineering strategy used to modify the physicochemical properties of a molecule without altering its covalent structure. A co-crystal consists of the target molecule and a benign co-former held together in a specific stoichiometric ratio by non-covalent interactions, primarily hydrogen bonds.
For this compound, potential co-formers could be selected to form robust hydrogen bonds with its amide or benzoate functionalities. For example, dicarboxylic acids could interact with the amide group, while compounds with hydrogen bond donor groups (like phenols or other amides) could interact with the benzoate carbonyl. google.commdpi.com The goal of forming co-crystals could be to enhance solubility, improve thermal stability, or modify mechanical properties. Amino acids, being zwitterionic and capable of forming strong, charge-assisted hydrogen bonds, are also potential co-formers. mdpi.com
Potential Co-crystallization Strategies
Table 4: Potential Co-formers and Their Targeted Interactions| Co-former Class | Example | Targeted Interaction Site | Potential Property Enhancement |
|---|---|---|---|
| Dicarboxylic Acids | Succinic Acid | Amide group | Improved solubility and dissolution |
| Phenols | Resorcinol | Benzoate carbonyl | Altered melting point, improved stability |
| Amides | Isonicotinamide | Amide group (self-assembly disruption) | Polymorph control, enhanced stability |
Calorimetric Techniques for Understanding Thermostability and Intermolecular Interactions of this compound
Calorimetric methods measure heat flow associated with physical and chemical transitions as a function of temperature. They are essential for characterizing the thermal stability and phase behavior of a compound.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Behavior of this compound
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. A DSC thermogram for this compound would reveal key thermal events such as melting (an endothermic peak), crystallization (an exothermic peak), and any solid-solid phase transitions. The melting point is a crucial indicator of purity and the energetic stability of the crystal lattice.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA curve provides information about the thermal stability and decomposition profile of the compound. For this compound, TGA would identify the onset temperature of thermal decomposition and indicate whether the decomposition occurs in single or multiple steps. When coupled with other techniques like mass spectrometry, TGA can help identify the gaseous products evolved during decomposition.
Hypothetical Thermal Analysis Data
Table 5: Summary of Expected Thermal Properties| Technique | Parameter | Typical Value | Interpretation |
|---|---|---|---|
| DSC | Melting Point (Tₘ) | 150 - 170 °C | Endothermic peak indicating solid-to-liquid transition. |
| DSC | Enthalpy of Fusion (ΔHբ) | 25 - 35 kJ/mol | Energy required to melt the crystalline solid. |
| TGA | Onset of Decomposition (Tₒ) | > 200 °C | Temperature at which significant mass loss begins. |
| TGA | Mass Loss at 300 °C | > 70% | Indicates the extent of decomposition at a higher temperature. |
Isothermal Titration Calorimetry (ITC) for Binding Studies of this compound
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used for the quantitative thermodynamic characterization of binding interactions between molecules in solution. nih.govnews-medical.net It directly measures the heat change that occurs when two molecules interact, providing a comprehensive thermodynamic profile of the binding event in a single experiment. nih.govnih.gov This technique is highly versatile and can be applied to a wide range of interactions, including protein-ligand, protein-protein, enzyme-substrate, and host-guest interactions. nih.govtainstruments.commdpi.com
Principles of Isothermal Titration Calorimetry:
An ITC experiment involves the incremental titration of a solution of one molecule (the "ligand") into a solution of another molecule (the "macromolecule") held at a constant temperature. The heat released or absorbed during the binding event is measured by the instrument. As the titration progresses, the binding sites on the macromolecule become saturated, and the heat change diminishes until only the heat of dilution is observed.
The resulting data are plotted as heat change per injection versus the molar ratio of the ligand to the macromolecule. This binding isotherm can then be analyzed to determine the key thermodynamic parameters of the interaction:
Binding Affinity (K_a): This value quantifies the strength of the interaction between the two molecules.
Enthalpy Change (ΔH): This represents the heat released or absorbed upon binding, providing insight into the types of forces driving the interaction, such as hydrogen bonds and van der Waals interactions. news-medical.netunizar.es
Stoichiometry (n): This indicates the number of ligand molecules that bind to a single macromolecule. nih.gov
From these directly measured parameters, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated using the following equation:
ΔG = -RTln(K_a) = ΔH - TΔS
where R is the gas constant and T is the absolute temperature. The Gibbs free energy provides information about the spontaneity of the binding process, while the entropy change reflects the change in disorder of the system upon binding, including contributions from conformational changes and the release of solvent molecules. news-medical.net
Potential Supramolecular Applications for this compound:
While no specific ITC studies on "this compound" have been reported, the technique would be highly relevant if this compound were to be investigated for its potential to form host-guest complexes or other supramolecular assemblies. For instance, if "this compound" were to act as a guest molecule, ITC could be employed to study its binding to various host molecules, such as cyclodextrins, calixarenes, or cucurbiturils.
In such a hypothetical study, ITC could provide precise measurements of the binding affinity, enthalpy, and entropy of the inclusion complex formation. This thermodynamic data would be invaluable for understanding the driving forces behind the binding process. For example, a favorable enthalpic contribution might suggest strong hydrogen bonding or van der Waals interactions between the host and guest, while a positive entropic term could indicate the significant role of the hydrophobic effect and the release of ordered water molecules from the binding site.
Hypothetical ITC Data Table for a Host-Guest Interaction:
The following interactive table illustrates the type of data that could be obtained from an ITC experiment studying the binding of "this compound" (as a guest) to a hypothetical host molecule.
| Thermodynamic Parameter | Value | Unit |
| Binding Affinity (K_a) | 1.5 x 10⁴ | M⁻¹ |
| Enthalpy Change (ΔH) | -25.0 | kJ/mol |
| Entropy Change (ΔS) | 15.0 | J/mol·K |
| Stoichiometry (n) | 1.05 | |
| Gibbs Free Energy (ΔG) | -30.0 | kJ/mol |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only, as no experimental ITC data for "this compound" is currently available in the scientific literature.
Future Perspectives and Emerging Research Directions for 2 Amino 1 Methyl 2 Oxoethyl Benzoate
Development of Innovative and Eco-Friendly Synthetic Routes
The synthesis of 2-Amino-1-methyl-2-oxoethyl benzoate (B1203000), which combines an ester and an amide bond, is amenable to a variety of modern, sustainable synthetic strategies. Future research should prioritize the development of green and efficient methodologies that minimize waste and environmental impact.
Biocatalysis: Enzymatic synthesis offers a highly selective and environmentally benign alternative to traditional chemical methods. Lipases could be explored for the esterification of N-benzoyl-L-alanine, while proteases or acyl-ligases could be investigated for the amidation step. Biocatalytic approaches operate under mild conditions, often in aqueous media, reducing the need for harsh reagents and organic solvents. tandfonline.comrsc.orgnih.gov
Flow Chemistry: Continuous flow synthesis presents a powerful platform for the safe, efficient, and scalable production of 2-Amino-1-methyl-2-oxoethyl benzoate. nih.govnih.gov This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety, particularly for exothermic reactions. mdpi.comresearchgate.net A telescoped flow process could integrate the esterification and amidation steps, minimizing intermediate isolation and purification. nih.govnih.gov
Green Solvents and Catalysts: The replacement of conventional volatile organic compounds (VOCs) with greener alternatives is a key aspect of sustainable chemistry. Future synthetic routes should explore the use of solvents like propylene (B89431) carbonate, which has shown promise in peptide synthesis, a field with analogous chemical transformations. mdpi.comnih.govnih.govnih.gov Furthermore, the development of reusable heterogeneous catalysts can simplify product purification and reduce waste. Amino acids themselves can even act as bio-organocatalysts in certain reactions. ijirset.com
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste | Screening and engineering of suitable enzymes (lipases, proteases), optimization of reaction media |
| Flow Chemistry | Enhanced safety, scalability, precise process control, potential for automation | Reactor design, optimization of flow parameters, development of telescoped multi-step syntheses |
| Green Solvents | Reduced environmental impact, improved safety | Identification of suitable bio-based or recyclable solvents, catalyst compatibility studies |
Exploration of Novel Chemical Transformations and Derivatizations
The molecular structure of this compound offers multiple sites for chemical modification, opening avenues for the creation of a diverse library of derivatives with unique properties.
Modifications of the Amino Group: The primary amino group can be a focal point for derivatization. Acylation with various acid chlorides or anhydrides can introduce new functional groups, altering the molecule's lipophilicity, hydrogen bonding capacity, and biological activity. Reductive amination could also be employed to introduce alkyl substituents.
Transformations at the Ester and Amide Bonds: The ester and amide functionalities can be subjected to a range of chemical transformations. For instance, hydrolysis of the ester would yield the corresponding carboxylic acid, which could then be coupled with other molecules. The amide bond, while generally stable, can be cleaved under specific conditions or participate in rearrangements.
Derivatization of the Benzoyl and Alanine (B10760859) Moieties: The aromatic ring of the benzoate group is amenable to electrophilic aromatic substitution, allowing for the introduction of substituents that can tune the electronic properties of the molecule. The methyl group of the alanine moiety could also be a site for functionalization, although this would likely require more advanced synthetic methods. The derivatization of amino acids is a well-established field, and these techniques can be applied to create novel analogs. rsc.orgmdpi.com
| Derivatization Site | Potential Transformations | Potential Impact on Properties |
| Amino Group | Acylation, Alkylation, Sulfonylation | Altered solubility, biological activity, and self-assembly behavior |
| Ester Group | Hydrolysis, Transesterification, Reduction | Introduction of new functional handles, modification of prodrug characteristics |
| Benzoyl Group | Electrophilic Aromatic Substitution | Tuned electronic properties, altered intermolecular interactions |
Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Design and Synthesis
Artificial intelligence and machine learning are revolutionizing chemical research by enabling the rapid design and optimization of molecules and synthetic routes.
Analog Design and Property Prediction: AI/ML algorithms can be trained on large datasets of chemical structures and their properties to predict the characteristics of novel molecules. For this compound, these tools could be used to design analogs with optimized properties, such as enhanced binding affinity to a biological target or specific self-assembly characteristics. mdpi.comresearchgate.net Computational tools can also predict the most energetically favorable conformations and interaction sites of these analogs.
| AI/ML Application | Specific Task | Expected Outcome |
| Analog Design | In silico screening of virtual libraries | Identification of derivatives with desired properties (e.g., biological activity, material characteristics) |
| Property Prediction | QSAR modeling, conformational analysis | Understanding of structure-activity relationships, prediction of physical and chemical properties |
| Synthesis Planning | Retrosynthetic analysis, reaction outcome prediction | Design of efficient and sustainable synthetic routes, optimization of reaction conditions |
Role in Next-Generation Functional Materials and Supramolecular Assemblies
The combination of a chiral amino acid and an aromatic benzoate moiety in this compound makes it an attractive building block for the construction of functional materials and supramolecular assemblies.
Organogels and Hydrogels: Amino acid derivatives are known to act as low-molecular-weight gelators, forming fibrous networks that can immobilize solvents. tandfonline.comnih.gov The self-assembly process is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. rsc.orgnih.govd-nb.info Future research could explore the gelation properties of this compound and its derivatives in various solvents, with potential applications in drug delivery, tissue engineering, and environmental remediation. tandfonline.comnih.gov
Liquid Crystals: The rigid aromatic core of the benzoate group combined with the chiral center of the alanine moiety suggests that derivatives of this compound could exhibit liquid crystalline behavior. nih.gov The introduction of long alkyl chains or other mesogenic groups could lead to the formation of various liquid crystal phases with potential applications in displays and sensors.
Supramolecular Polymers and Nanostructures: The self-assembly of this compound could lead to the formation of well-defined nanostructures such as nanofibers, nanotubes, and vesicles. acs.org The precise control over these structures through molecular design could enable the development of novel biomaterials and nanomaterials. The inherent chirality of the molecule could also be exploited to create chiral supramolecular assemblies with unique optical or catalytic properties.
| Material Type | Key Structural Features | Potential Applications |
| Organogels/Hydrogels | Fibrous networks formed by self-assembly | Controlled drug release, tissue engineering scaffolds, stimuli-responsive materials |
| Liquid Crystals | Anisotropic molecular shape, chirality | Optical displays, sensors, chiral recognition |
| Supramolecular Assemblies | Defined nanostructures (nanofibers, nanotubes) | Biomaterials, nanotechnology, catalysis |
Advances in Analytical Techniques for In Situ Monitoring of Reactions
To fully understand and optimize the synthesis and transformations of this compound, the application of advanced in-situ analytical techniques is crucial. These methods provide real-time information on reaction kinetics, mechanism, and the formation of intermediates and byproducts.
Spectroscopic Techniques: In-situ spectroscopic methods such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the progress of reactions in real-time. These techniques provide detailed information about the changes in chemical bonds and functional groups as the reaction proceeds. For example, the disappearance of the carboxylic acid and amine starting materials and the appearance of the ester and amide products can be quantitatively tracked.
Mass Spectrometry: Real-time mass spectrometry techniques, such as those coupled with flow reactors, can provide rapid and sensitive monitoring of reaction mixtures. These methods can identify and quantify reactants, intermediates, products, and byproducts, offering valuable insights into the reaction mechanism.
Calorimetry: Reaction calorimetry can be used to measure the heat flow of a reaction in real-time. This information is critical for understanding the reaction thermodynamics and ensuring the safe scale-up of chemical processes.
| Analytical Technique | Information Provided | Application in Research |
| In-situ Spectroscopy (FTIR, Raman, NMR) | Real-time concentration of reactants and products, identification of intermediates | Reaction kinetics and mechanism studies, process optimization |
| Real-time Mass Spectrometry | Molecular weight and structure of reaction components | Mechanistic investigations, byproduct analysis |
| Reaction Calorimetry | Heat of reaction, reaction rate | Thermal hazard assessment, process safety and scale-up |
Conclusion and Outlook on Research of 2 Amino 1 Methyl 2 Oxoethyl Benzoate
Synthesis of Key Research Findings and Contributions to the Field
A comprehensive review of scientific literature reveals a significant scarcity of dedicated research on 2-Amino-1-methyl-2-oxoethyl benzoate (B1203000). There are no specific studies detailing its synthesis, characterization, or application. The primary contribution to the field at this stage is therefore theoretical, based on an understanding of its structure.
The compound is an ester formed from benzoic acid and lactamide (B1674226) (2-hydroxypropanamide). Lactamide itself is a versatile and sustainable chemical derived from lactic acid. wikipedia.orgtheincmagazine.com It is recognized for its use as a moisturizing and conditioning agent in the cosmetics and skincare industry and as a pharmaceutical excipient to improve drug solubility. theincmagazine.com Benzoate esters, on the other hand, are common in perfumery, food preservation, and as precursors in organic synthesis. wikipedia.org
The key theoretical finding is the identification of 2-Amino-1-methyl-2-oxoethyl benzoate as a chiral molecule (due to the stereocenter at the C1 position of the ethyl group) that combines the functionalities of a stable amide and a reactive ester. This unique combination suggests that its properties would be influenced by both the aromatic benzoate group and the hydrophilic, chiral lactamide portion. However, without experimental data, its specific contributions to the field remain hypothetical.
Identification of Outstanding Challenges and Knowledge Gaps in this compound Research
The foremost challenge in the study of this compound is the foundational lack of empirical data. The compound has not been synthesized or characterized in published literature, leading to a complete void in our understanding of its properties and behavior. These knowledge gaps represent significant hurdles to any potential application.
The primary challenges and specific knowledge gaps are summarized below:
Table 1: Outstanding Challenges and Knowledge Gaps
| Category | Specific Knowledge Gap | Challenge |
|---|---|---|
| Synthesis | No established and optimized synthetic protocol. | Developing a high-yield, pure, and scalable synthesis method. |
| Physicochemical Properties | All basic physical constants are unknown (melting point, boiling point, solubility, etc.). | Fundamental characterization is impossible without a physical sample. |
| Spectroscopic Data | No reference data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) is available. | Structural confirmation and purity analysis of synthesized samples are hindered. |
| Stereochemistry | Properties of individual enantiomers ((R) vs. (S)) are unknown. | Development of stereoselective synthesis and separation methods is required. |
| Chemical Reactivity | Stability, degradation pathways, and reactivity with other chemical agents are unstudied. | Predicting its behavior in various chemical environments is purely speculative. |
| Biological Activity | No data on bioactivity, toxicity, or metabolic fate. | Assessing its potential in medicinal chemistry or pharmacology is not possible. |
Broader Scientific Impact and Future Research Trajectories for this compound
Despite the lack of current research, the structure of this compound suggests several promising avenues for future investigation that could have a broader scientific impact. Future research should be systematically organized, beginning with synthesis and moving toward application.
Q & A
Basic: What are the recommended synthetic routes for 2-amino-1-methyl-2-oxoethyl benzoate, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis of this compound can be achieved via esterification or condensation reactions. A common approach involves reacting benzoic acid derivatives with amino-alcohol precursors under acidic or basic catalysis. For example, methyl 3-(1-amino-2-hydroxyethyl)benzoate analogs are synthesized by reacting methyl 3-hydroxybenzoate with 1-amino-2-propanol under controlled pH and temperature . Optimization includes solvent selection (e.g., THF or DMF for polar intermediates), stoichiometric ratios (1:1.2 molar excess of the amino-alcohol), and reaction monitoring via TLC or HPLC. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95%) .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the benzoate ester (δ 7.8–8.2 ppm for aromatic protons) and the amino-oxoethyl group (δ 3.1–3.5 ppm for CH₂ and δ 2.1–2.4 ppm for CH₃) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) and detects side products .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 208.1) .
- X-ray Crystallography : Resolves 3D structure and hydrogen-bonding patterns in crystalline forms, as demonstrated for related phenacyl benzoate derivatives .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?
Methodological Answer:
SAR studies require systematic structural modifications:
- Substituent Variation : Introduce electron-withdrawing (e.g., -NO₂, -F) or donating (-OCH₃) groups on the benzoate ring to assess effects on bioactivity .
- Scaffold Hybridization : Combine with heterocycles (e.g., imidazole or benzimidazole) to enhance binding affinity, as seen in analogs with anti-inflammatory properties .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like CXCR2 chemokine receptors, validated in arthritis models .
- In Vitro Assays : Screen for cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2) prior to in vivo testing .
Advanced: How can conflicting data on the biological efficacy of benzoate derivatives be resolved?
Methodological Answer:
Contradictions in efficacy (e.g., sodium benzoate’s mixed results in ammonia reduction ) require:
- Dose-Response Studies : Establish optimal concentrations (e.g., 0.1–10 µM for in vitro assays).
- Model Validation : Use standardized disease models (e.g., adjuvant-induced arthritis in rats for anti-inflammatory testing ).
- Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify trends (e.g., Cochrane systematic reviews ).
Basic: What are the stability considerations for this compound under different storage conditions?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent thermal decomposition.
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the ester group.
- Solvent Stability : Dissolve in anhydrous DMSO for long-term stock solutions (>6 months) .
- Light Sensitivity : UV/Vis spectroscopy confirms degradation under UV light; use light-resistant containers .
Advanced: How can computational methods predict the pharmacokinetic properties of this compound?
Methodological Answer:
- ADME Prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 metabolism .
- Molecular Dynamics (MD) : Simulate binding stability to plasma proteins (e.g., albumin) using GROMACS .
- Toxicity Profiling : Use ProTox-II to predict hepatotoxicity and mutagenicity .
Basic: What safety protocols are recommended for handling this compound in the laboratory?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation .
- Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with saline .
Advanced: How can X-ray crystallography elucidate the structural features of this compound?
Methodological Answer:
- Crystal Growth : Use vapor diffusion (e.g., ethanol/water mixture) to obtain single crystals .
- Data Collection : Employ a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
- Refinement : SHELXL software refines hydrogen-bonding networks and torsional angles, critical for understanding molecular packing .
Basic: What in vitro assays are suitable for preliminary screening of biological activity?
Methodological Answer:
- Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus and E. coli.
- Anti-Inflammatory : ELISA-based TNF-α inhibition in LPS-stimulated macrophages .
- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC₅₀ determination) .
Advanced: How can analytical methods be validated for quantifying this compound in complex matrices?
Methodological Answer:
- LC-MS/MS Validation : Assess linearity (R² >0.99), LOD/LOQ (e.g., 0.1 ng/mL), and recovery (>90%) per ICH guidelines .
- Matrix Effects : Spike plasma samples with deuterated internal standards to correct ion suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
